molecular formula C11H10N2O2 B1269316 Ethyl 2-cyano-3-(pyridin-2-YL)acrylate CAS No. 2506-30-1

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Cat. No. B1269316
CAS RN: 2506-30-1
M. Wt: 202.21 g/mol
InChI Key: ZVPIXOUQAVXJRI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate, commonly referred to as EPAC, is an organic compound used in scientific research and industries. It is a cyanoacrylate derivative, which are of industrial interest being subunits used to build many adhesives and polymeric materials .


Synthesis Analysis

The synthesis of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate involves a reaction that was monitored using thin layer chromatography . After completion, the reaction mixture was cooled to room temperature, and the obtained yellowish-brown precipitate was filtered off, washed with cooled water, dried and recrystallized from ethanol solution to give the final products as pale-yellow crystals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is planar except for the methyl of the ethyl groups . The molecular conformations are very similar, as all non-H atoms are planar .


Chemical Reactions Analysis

Cyanoacrylate derivatives are considered important intermediate precursors for the synthesis of different heterocyclic derivatives . They are also used as nitrile-activated species in bioreduction reactions .

properties

IUPAC Name

ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIXOUQAVXJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate in the synthesis of selenophenes?

A: Ethyl 2-cyano-3-(pyridin-2-yl)acrylate serves as an essential building block in a novel one-pot synthesis of functionalized selenophenes []. This method, described in the research paper, utilizes the compound's reactivity as an activated alkene. When reacted with acetylenic esters in the presence of KSeCN at room temperature, it facilitates the formation of the selenophene ring structure. This reaction offers a simple and efficient route to access diverse selenophene derivatives, valuable for various applications.

Q2: What are the advantages of this synthetic method using Ethyl 2-cyano-3-(pyridin-2-yl)acrylate compared to other approaches?

A: The research paper highlights several advantages of this synthetic method []:

    Q3: How was the structure of the synthesized selenophenes confirmed?

    A: The synthesized selenophenes were characterized using multinuclear NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se NMR []. These techniques provide detailed information about the structure and connectivity of the atoms within the molecule, confirming the successful formation of the desired selenophene ring system.

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